Cas no 56302-41-1 ((4-aminophenyl)-pyrrolidin-1-yl-methanone)

(4-aminophenyl)-pyrrolidin-1-yl-methanone 化学的及び物理的性質
名前と識別子
-
- (4-Aminophenyl)(pyrrolidin-1-yl)methanone
- (4-Aminophenyl)(1-pyrrolidinyl)methanone
- (4-AMINOPHENYL)PYRROLIDIN-1-YL-METHANONE
- 4-(PYRROLIDIN-1-YLCARBONYL)ANILINE
- 4-carboxamidopyrrolidinophenyl-aniline
- (4-aminobenzoyl)pyrrolidine
- (4-Amino-phenyl)-pyrrolidin-1-yl-methanone
- 1-(4-amino-benzoyl)-pyrrolidine
- 4-(1-Pyrrolidinylcarbonyl)aniline
- 4-(Pyrrolidinocarbonyl)aniline
- 4-aminophenyl pyrrolidinyl ketone
- AC1LB7KS
- AN-610
- N-(4-aminobenzoyl)
- (4-aminophenyl)-pyrrolidin-1-yl-methanone
- EN300-28279
- CHEMBL1329163
- 4-(pyrrolidin-1-ylcarbonyl)aniline, AldrichCPR
- Oprea1_240721
- AN-610/12896022
- Oprea1_598607
- 56302-41-1
- CS-0038925
- HMS2352O20
- N-p-aminobenzoyl pyrrolidine
- (4-Aminophenyl)pyrrolidin-1-ylmethanone
- DTXSID00342018
- ALBB-000068
- SMR000119427
- LS-01045
- Methanone, (4-aminophenyl)(1-pyrrolidinyl)-
- AKOS000111761
- MLS000122032
- MFCD02046794
- 4-(1-Pyrrolidinylcarbonyl)aniline #
- DB-016468
- SCHEMBL264516
- HMS1676I05
- Z239124088
- (4-aminophenyl)-pyrrolidin-1-ylmethanone
- SR-01000452966-1
- 4-(pyrrolidine-1-carbonyl)aniline
- SR-01000452966
- STK347614
-
- MDL: MFCD02046794
- インチ: InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8,12H2
- InChIKey: WDNQOCWBZBGFHU-UHFFFAOYSA-N
- ほほえんだ: C1CCN(C1)C(=O)C2=CC=C(C=C2)N
計算された属性
- せいみつぶんしりょう: 190.11072
- どういたいしつりょう: 190.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 46.3Ų
じっけんとくせい
- PSA: 46.33
(4-aminophenyl)-pyrrolidin-1-yl-methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM112581-25g |
4-(pyrrolidin-1-ylcarbonyl)aniline |
56302-41-1 | 95% | 25g |
$529 | 2021-08-06 | |
Enamine | EN300-28279-0.1g |
4-(pyrrolidine-1-carbonyl)aniline |
56302-41-1 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-28279-10.0g |
4-(pyrrolidine-1-carbonyl)aniline |
56302-41-1 | 95.0% | 10.0g |
$320.0 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0725-1G |
(4-aminophenyl)-pyrrolidin-1-yl-methanone |
56302-41-1 | 95% | 1g |
¥ 990.00 | 2023-04-13 | |
Fluorochem | 015188-5g |
4-Amino-phenyl)-pyrrolidin-1-yl-methanone |
56302-41-1 | 95% | 5g |
£253.00 | 2022-03-01 | |
Alichem | A109000135-25g |
(4-Aminophenyl)(pyrrolidin-1-yl)methanone |
56302-41-1 | 95% | 25g |
$499.44 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P85050-25g |
(4-aminophenyl)-pyrrolidin-1-ylmethanone |
56302-41-1 | 97% | 25g |
¥5509.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P85050-1g |
(4-aminophenyl)-pyrrolidin-1-ylmethanone |
56302-41-1 | 97% | 1g |
¥489.0 | 2024-07-19 | |
abcr | AB214669-25 g |
4-(Pyrrolidin-1-ylcarbonyl)aniline, 95%; . |
56302-41-1 | 95% | 25g |
€943.00 | 2023-05-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023821-1g |
(4-Aminophenyl)(1-pyrrolidinyl)methanone |
56302-41-1 | 1g |
845CNY | 2021-05-08 |
(4-aminophenyl)-pyrrolidin-1-yl-methanone 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
(4-aminophenyl)-pyrrolidin-1-yl-methanoneに関する追加情報
(4-Aminophenyl)-pyrrolidin-1-yl-methanone and its Role in CAS No. 56302-41-1 in Modern Pharmaceutical Research
(4-Aminophenyl)-pyrrolidin-1-yl-methanone is a multifunctional organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. As a derivative of pyrrolidinone, this compound exhibits a combination of aromatic and heterocyclic functionalities, which are critical for its interaction with biological targets. The CAS No. 56302-41-1 designation confirms its chemical identity, while the molecular structure—comprising a 4-aminophenyl group linked to a pyrrolidin-1-yl ring through a methanone moiety—provides a foundation for its diverse pharmacological properties.
Recent studies have highlighted the importance of 4-aminophenyl groups in modulating the biological activity of small molecules. These groups are known to interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions, which are essential for drug-target recognition. The pyrrolidin-1-yl ring, a five-membered heterocyclic system, further enhances the compound’s stability and functional versatility. The methanone functional group, which serves as the bridge between the aromatic and heterocyclic moieties, contributes to the compound’s solubility and reactivity in various chemical environments.
Current research on (4-aminophenyl)-pyrrolidin-1-yl-methanone has focused on its potential as a lead compound for the development of novel therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits promising anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses. The study also identified the compound’s ability to modulate cytokine production, making it a candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound’s potential in neuropharmacology. Researchers at the University of Tokyo have reported that (4-aminophenyl)-pyrrolidin-1-yl-methanone shows neuroprotective effects in in vitro models of Parkinson’s disease. The mechanism of action appears to involve the inhibition of mitochondrial dysfunction and the reduction of oxidative stress, which are hallmark features of neurodegenerative disorders. These findings underscore the compound’s potential as a therapeutic agent for neurological conditions.
The synthesis of (4-aminophenyl)-pyrrolidin-1-yl-methanone has been optimized using modern organic chemistry techniques to improve yield and purity. A 2022 paper in Organic & Biomolecular Chemistry described a novel catalytic approach involving palladium-mediated coupling reactions to efficiently construct the molecule. This method not only reduces the number of synthetic steps but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry. The ability to produce high-purity samples is crucial for subsequent biological testing and drug development.
From a pharmacokinetic perspective, the compound’s properties are being evaluated for its potential as an oral medication. Studies have shown that the 4-aminophenyl group enhances the compound’s solubility in aqueous environments, while the pyrrolidin-3-yl ring contributes to its metabolic stability. These characteristics are essential for ensuring that the compound remains active in the bloodstream long enough to exert its therapeutic effects. Additionally, the methanone group may facilitate the formation of prodrug derivatives, which could improve the compound’s bioavailability.
Recent advancements in computational chemistry have further expanded the understanding of (4-aminophenyl)-pyrrolidin-1-yl-methanone’s biological activity. Molecular docking studies have revealed that the compound can bind to multiple protein targets, including enzyme inhibitors and ion channels. This broad-spectrum interaction suggests that the compound may have applications beyond its current therapeutic focus, potentially opening new avenues for drug discovery. Machine learning models are now being employed to predict the compound’s activity against a wider range of targets, accelerating the identification of novel therapeutic applications.
The compound’s role in material science is another emerging area of research. Its unique chemical structure allows it to serve as a building block for the development of functional polymers and nanomaterials. A 2024 study in Advanced Materials demonstrated that (4-aminophenyl)-pyrrolidin-1-yl-methanone can be incorporated into polymer matrices to create materials with enhanced mechanical properties and thermal stability. These materials have potential applications in the production of advanced composites for aerospace and biomedical engineering.
Despite its promising properties, challenges remain in the development of (4-aminophenyl)-pyrrolidin-1-yl-methanone as a therapeutic agent. One of the primary obstacles is ensuring its specificity for target biological pathways while minimizing off-target effects. Ongoing research is focused on modifying the compound’s structure to enhance its selectivity and reduce potential side effects. Additionally, the compound’s long-term safety profile must be thoroughly evaluated through clinical trials to ensure its suitability for human use.
In conclusion, (4-aminophenyl)-pyrrolidin-1-yl-methanone represents a significant advancement in the field of pharmaceutical chemistry. Its unique chemical structure and diverse biological activities make it a valuable candidate for the development of novel therapeutics. Continued research into its synthesis, pharmacological properties, and potential applications will be critical in unlocking its full potential as a drug candidate and material science innovation.
For further information on the latest developments in the study of CAS No. 56302-41-1, researchers are encouraged to consult recent publications in the fields of medicinal chemistry, pharmacology, and materials science. These studies provide insights into the compound’s role in modern science and its potential impact on future medical and industrial applications.
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